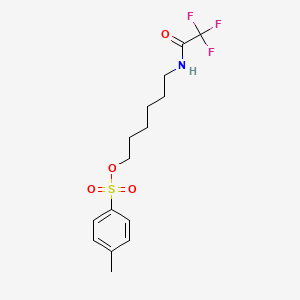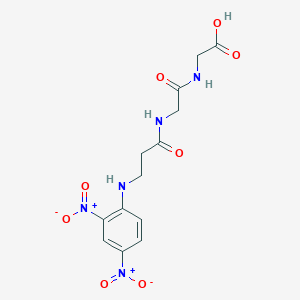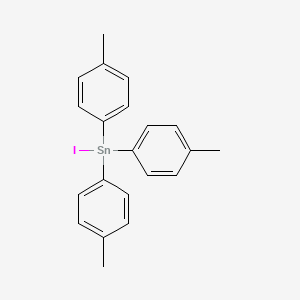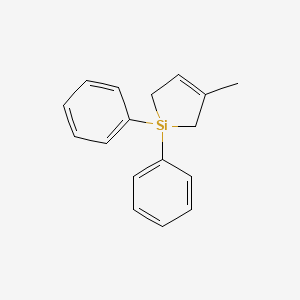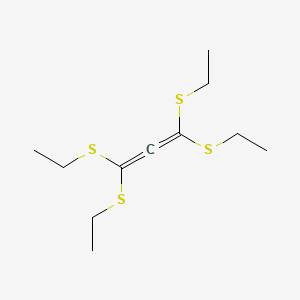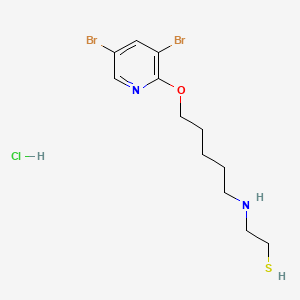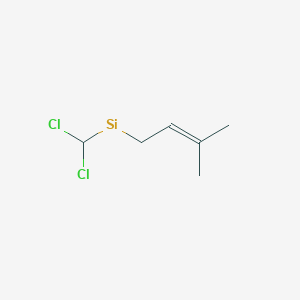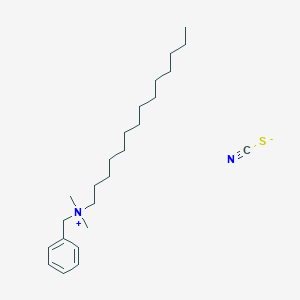
Furan, 3-nonyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan, 3-nonyl- is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom and four carbon atoms. This compound is notable for its nonyl side chain attached to the third carbon of the furan ring. Furans are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of furan derivatives, including Furan, 3-nonyl-, can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst . Another method is the Feist-Benary synthesis, which involves the reaction of α-haloketones with β-dicarbonyl compounds . These methods provide efficient routes to construct the furan ring system.
Industrial Production Methods
Industrial production of furan derivatives often involves the use of biomass feedstocks. For example, furfural, a key precursor for many furan compounds, can be obtained from agricultural residues such as oat hulls and corn cobs through acid-catalyzed hydrolysis . This sustainable approach aligns with the growing emphasis on green chemistry and renewable resources.
Analyse Des Réactions Chimiques
Types of Reactions
Furan, 3-nonyl- undergoes various chemical reactions, including:
Oxidation: Furan can be oxidized to form succinaldehyde.
Reduction: Catalytic reduction of furan leads to the formation of tetrahydrofuran.
Substitution: Furan reacts with electrophiles to undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic reagents such as acetyl nitrate for nitration and bromine for halogenation.
Major Products
Oxidation: Succinaldehyde
Reduction: Tetrahydrofuran
Substitution: 2-nitrofuran, 2-bromo furan
Applications De Recherche Scientifique
Furan, 3-nonyl- and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for their therapeutic potential in treating various diseases.
Industry: Utilized in the production of resins, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of furan derivatives involves their interaction with specific molecular targets and pathways. For instance, some furan compounds exhibit antibacterial activity by inhibiting bacterial enzymes and disrupting cell wall synthesis . The exact mechanism can vary depending on the specific structure and functional groups of the furan derivative.
Comparaison Avec Des Composés Similaires
Furan, 3-nonyl- can be compared with other similar compounds such as:
Benzofuran: Contains a fused benzene and furan ring, known for its strong biological activities.
Thiophene: Similar to furan but contains a sulfur atom instead of oxygen, used in pharmaceuticals and materials science.
Pyrrole: Contains a nitrogen atom in the ring, widely used in the synthesis of pharmaceuticals and dyes.
Furan, 3-nonyl- is unique due to its specific nonyl side chain, which can influence its chemical reactivity and biological activity.
Conclusion
Furan, 3-nonyl- is a versatile compound with significant potential in various fields. Its synthesis, chemical reactions, and applications make it a valuable subject of study in both academic and industrial research. Understanding its properties and mechanisms of action can lead to the development of new materials and therapeutic agents.
Propriétés
Numéro CAS |
40015-00-7 |
|---|---|
Formule moléculaire |
C13H22O |
Poids moléculaire |
194.31 g/mol |
Nom IUPAC |
3-nonylfuran |
InChI |
InChI=1S/C13H22O/c1-2-3-4-5-6-7-8-9-13-10-11-14-12-13/h10-12H,2-9H2,1H3 |
Clé InChI |
WZWIIPUWNBHXMZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=COC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


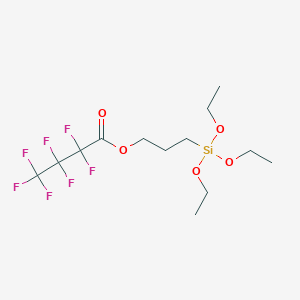
![tetracyclo[6.2.1.13,6.02,7]dodec-4-en-11-one](/img/structure/B14663841.png)
